Dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6. It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Dimethyl 2-(4-chloro-2-aminophenyl)malonate
Substitution: Dimethyl 2-(4-substituted-2-nitrophenyl)malonate
Hydrolysis: 2-(4-chloro-2-nitrophenyl)malonic acid
Scientific Research Applications
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-chloro-2-aminophenyl)malonate
- Dimethyl 2-(4-bromo-2-nitrophenyl)malonate
- Dimethyl 2-(4-methyl-2-nitrophenyl)malonate
Uniqueness
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is unique due to the presence of both a chloro and a nitro group on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGJNNDVKLNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369447 | |
Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-32-1 | |
Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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